Cas no 2092699-07-3 (1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene)

1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-4-(1-chloro-1-methylethyl)-2,5-difluoro-
- 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene
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- Inchi: 1S/C9H8BrClF2/c1-9(2,11)5-3-8(13)6(10)4-7(5)12/h3-4H,1-2H3
- InChI Key: PQLYTQNGAYRJBK-UHFFFAOYSA-N
- SMILES: C1(Br)=CC(F)=C(C(Cl)(C)C)C=C1F
1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-344097-1g |
1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene |
2092699-07-3 | 1g |
$0.0 | 2023-09-03 | ||
Enamine | EN300-344097-1.0g |
1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene |
2092699-07-3 | 1.0g |
$0.0 | 2023-02-22 |
1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene Related Literature
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
Additional information on 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene
Introduction to 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene (CAS No. 2092699-07-3)
1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene, identified by the CAS number 2092699-07-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the class of halogenated aromatic derivatives, characterized by its bromine and chlorine substituents on a benzene ring, further modified by a propyl group and fluorine atoms. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents and functional materials.
The presence of multiple halogen atoms, particularly bromine and chlorine, imparts distinct reactivity to 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene, enabling its use in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for the development of novel therapeutic compounds. The fluorine atoms, located at the 2 and 5 positions of the benzene ring, contribute to the compound's metabolic stability and lipophilicity, making it an attractive candidate for drug design.
In recent years, there has been a growing interest in halogenated aromatic compounds due to their diverse applications in medicinal chemistry. For instance, studies have demonstrated that such compounds can serve as key scaffolds for the development of antiviral and anticancer agents. The structural motif of 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene aligns well with this trend, as it provides a versatile platform for further functionalization.
One notable application of 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the benzene ring with bromine and chlorine atoms, followed by coupling reactions with appropriate ligands, researchers can generate potent kinase inhibitors with improved selectivity and efficacy. The propyl group and fluorine substituents further enhance the pharmacokinetic properties of these inhibitors.
Another area where 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene has shown promise is in the development of organic electronic materials. Halogenated aromatics are known for their ability to form stable radicals and charge transfer complexes, which are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electron-withdrawing nature of fluorine atoms enhances the electron mobility of 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene, making it a suitable candidate for use in these advanced technologies.
Recent research has also explored the use of 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene as a building block for designing novel antimicrobial agents. The halogen atoms on the benzene ring can interact with bacterial enzymes and cell membranes, disrupting essential biological processes. Furthermore, the propyl group can be modified to introduce additional functional groups that enhance antimicrobial activity. This approach has led to the discovery of several promising candidates that exhibit potent activity against resistant bacterial strains.
The synthesis of 1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene involves a multi-step process that typically begins with the bromination and chlorination of a precursor benzene derivative. Advanced catalytic methods are employed to ensure high yields and selectivity during these reactions. Once synthesized, the compound can be further functionalized through various chemical transformations to produce more complex molecules.
In conclusion,1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene (CAS No. 2092699-07-3) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent intermediate for synthesizing kinase inhibitors, antimicrobial agents, and organic electronic materials. As research continues to uncover new applications for halogenated aromatics,1-bromo-4-(2-chloropropan-2-yl)-2,5-difluorobenzene is likely to play an increasingly important role in advancing these fields.
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